molecular formula C8H7ClN2O3 B156408 2-chloro-N-(3-nitrophenyl)acetamide CAS No. 10147-71-4

2-chloro-N-(3-nitrophenyl)acetamide

Cat. No.: B156408
CAS No.: 10147-71-4
M. Wt: 214.6 g/mol
InChI Key: UCBHRCPNMDOUMV-UHFFFAOYSA-N
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Description

2-chloro-N-(3-nitrophenyl)acetamide is an organic compound belonging to the acetanilide class. It is characterized by the presence of a chloro group at the second position and a nitro group at the third position on the phenyl ring, attached to an acetamide moiety. This compound is known for its antibacterial properties and is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

2-chloro-N-(3-nitrophenyl)acetamide interacts with various enzymes and proteins in biochemical reactions . It has been suggested that this compound acts on penicillin-binding protein, promoting cell lysis .

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

2-chloro-N-(3-nitrophenyl)acetamide is used in various scientific research applications, including:

Comparison with Similar Compounds

2-chloro-N-(3-nitrophenyl)acetamide is structurally similar to other acetanilide derivatives such as:

  • 2-chloro-N-(4-nitrophenyl)acetamide
  • 2-chloro-N-(2-nitrophenyl)acetamide
  • N-(3-nitrophenyl)acetamide

The uniqueness of this compound lies in the specific positioning of the chloro and nitro groups, which contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-chloro-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-2-1-3-7(4-6)11(13)14/h1-4H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBHRCPNMDOUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906207
Record name 2-Chloro-N-(3-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10147-71-4
Record name 2-Chloro-N-(3-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(3-nitrophenyl)acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

13.8 g of 3-nitroaniline is dissolved in 500 ml of tetrahydrofuran. 30.5 ml of triethylamine and 19.4 g of chloroformic acid anhydride are added at 0° C. It is stirred for 12 hours at room temperature. The reaction mixture is mixed with semi-saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic solution is washed with saturated sodium chloride solution, dried on sodium sulfate, concentrated by evaporation and after purification by chromatography on silica gel, 20.0 g of the title compound is obtained.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step Two
Name
chloroformic acid anhydride
Quantity
19.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the N—H bond in 2-chloro-N-(3-nitrophenyl)acetamide?

A1: The N—H bond in this compound adopts an anti conformation with respect to the meta-nitro group on the phenyl ring. This conformation has been observed in similar compounds, such as 2,2-dichloro-N-(3-nitrophenyl)acetamide (3NPDCA) and 2,2,2-trichloro-N-(3-nitrophenyl)acetamide (3NPTCA) []. This structural feature is noteworthy as it can influence the molecule's interactions with other molecules.

Q2: How does the structure of this compound compare to related compounds?

A2: The geometric parameters of this compound are similar to those found in other acetanilide derivatives, including 2-chloro-N-(4-methylphenyl)acetamide and 2,2-dichloro-N-phenylacetamide [, ]. This suggests that despite variations in substituents on the phenyl ring, the core structure and potentially some properties remain consistent.

Q3: What type of intermolecular interactions are observed in the crystal structure of this compound?

A3: Intermolecular N—H⋯O hydrogen bonds are observed in the crystal structure of this compound [, ]. These interactions contribute to the packing arrangement of the molecules within the crystal lattice and can influence physical properties like melting point and solubility.

Q4: Can this compound be synthesized and if so, what is a possible synthetic route?

A4: Yes, this compound can be synthesized. One reported method involves reacting 3-nitroaniline with chloroacetyl chloride in the presence of acetone []. This reaction yields this compound as the product.

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